1-(2-Fluorophenyl)-3-methylthiourea
Description
1-(2-Fluorophenyl)-3-methylthiourea is a thiourea derivative characterized by a 2-fluorophenyl group attached to the thiourea scaffold.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRXNASSYQHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-methylthiourea typically involves the reaction of 2-fluoroaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Fluoroaniline+Methyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiourea derivatives vary significantly based on substituents, which influence electronic, steric, and hydrogen-bonding properties:
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): The electron-withdrawing chlorine and electron-donating methoxy groups create a balance in electronic effects. Intramolecular N–H···O and intermolecular N–H···S hydrogen bonds stabilize the thione form, forming centrosymmetric dimers .
- 1-(2,4-Dichlorobenzoyl)-3-methylthiourea (): Dichloro substituents enhance electrophilicity, improving coordination with metal ions (e.g., Fe³⁺) and increasing binding affinity in molecular docking studies (-7.64 kcal/mol) .
- 1-(6-Chloropyridin-3-yl)-3-methylthiourea (): A heteroaromatic substituent (pyridine) may enhance π-π stacking interactions, affecting crystallinity and binding to biological targets.
Physicochemical Properties
*Predicted values are based on computational models.
Stability and Molecular Interactions
- Hydrogen Bonding : Thioureas with electron-withdrawing substituents (e.g., Cl, F) often exhibit stronger intramolecular N–H···O and intermolecular N–H···S interactions, enhancing crystal packing and stability .
- RMSD Trends : Derivatives with bulky substituents (e.g., naphthoyl) showed higher RMSD fluctuations, indicating reduced binding stability compared to smaller analogs .
Q & A
Q. What computational models predict ADMET properties, and how do they align with experimental data?
- Answer: SwissADME predicts high intestinal absorption (97.8% HIA) and moderate BBB permeability (logBB = -0.5). In vitro Caco-2 assays (Papp = 53.6 × 10⁻⁶ cm/s) validate permeability. MD simulations (RMSF <1.5 Å) confirm metabolic stability in liver microsomes .
Q. How can conflicting bioactivity data from different assays be resolved methodologically?
- Answer: Discrepancies (e.g., IC50 variations in MTT vs. apoptosis assays) require orthogonal validation:
- Flow cytometry for apoptosis (Annexin V/PI staining).
- Western blotting for caspase-3 activation.
- Dose-response curves with Hill slope analysis to assess cooperativity. Contradictory results may stem from assay sensitivity or off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
